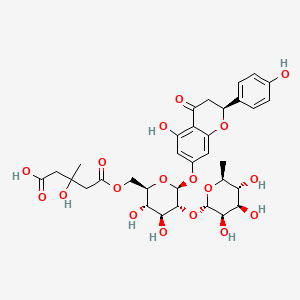
Melitidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melitidin is a flavanone glycoside discovered in the juice of bergamot orange (Citrus bergamia). This compound exhibits statin-like properties, making it a subject of interest in preclinical research for its potential cholesterol-lowering effects . This compound is known for its complex structure, which includes multiple hydroxyl groups and a glycosidic linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Melitidin can be synthesized through a series of chromatographic methods. The structure of this compound has been confirmed through comprehensive analyses of ultraviolet, infrared, proton and carbon nuclear magnetic resonance, heteronuclear multiple bond correlation, heteronuclear multiple quantum coherence spectroscopic, and high-resolution mass spectrometric data .
Industrial Production Methods: Industrial production of this compound involves the bioconversion of citrus wastes, particularly from bergamot, into vinegars with high content of bioactive compounds, including this compound. This process uses selected microbial starters to ensure the preservation of this compound and other bioactive compounds .
Chemical Reactions Analysis
Types of Reactions: Melitidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups and the glycosidic linkage in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycosidic linkage, using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted glycosides.
Scientific Research Applications
Melitidin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavanone glycosides and their chemical properties.
Biology: Investigated for its potential role in modulating biological pathways related to cholesterol metabolism.
Mechanism of Action
Melitidin exerts its effects primarily through the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, thereby exhibiting statin-like properties . Additionally, this compound activates AMP-activated protein kinase, a master switch that regulates cholesterol synthesis, lipogenesis, and triglyceride synthesis .
Comparison with Similar Compounds
Melitidin is often compared with other flavanone glycosides such as naringin, neoeriocitrin, and brutieridin. These compounds share similar structural features but differ in their specific biological activities and potency:
Naringin: Known for its antioxidant and anti-inflammatory properties.
Neoeriocitrin: Exhibits strong antioxidant activity.
Brutieridin: Similar to this compound, it also has statin-like properties
This compound stands out due to its unique combination of hydroxyl groups and glycosidic linkage, which contribute to its potent biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C33H40O18 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1 |
InChI Key |
NEFQWEGQYZRALY-LIRNRXGKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


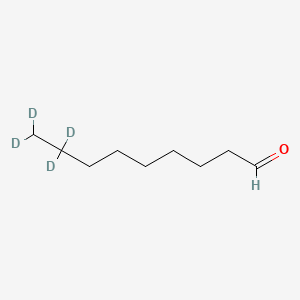
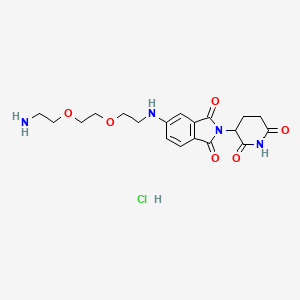
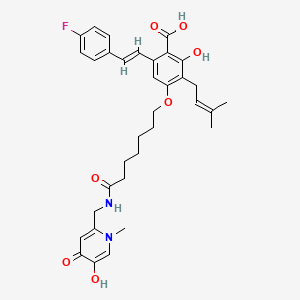


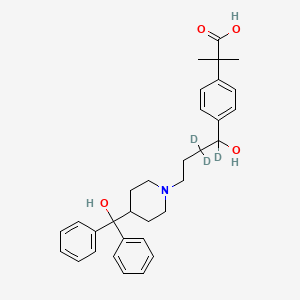
![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
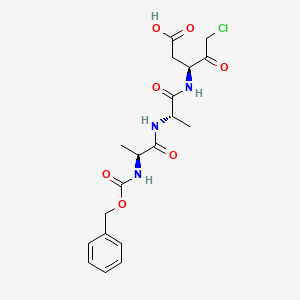
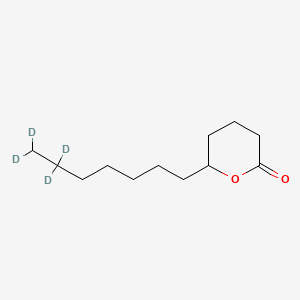
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
